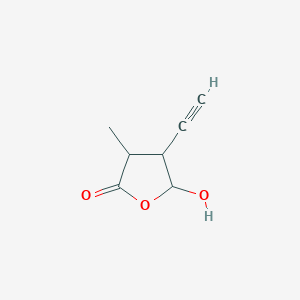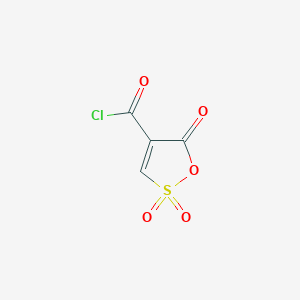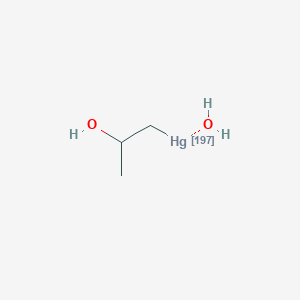
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one is a chemical compound with a unique structure that includes an ethynyl group, a hydroxyl group, and a methyloxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-5-hydroxy-3-methyloxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethynyl derivatives and hydroxyl-containing compounds in the presence of catalysts to facilitate the formation of the oxolanone ring. The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ethynyl group may produce alkenes.
Aplicaciones Científicas De Investigación
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-5-hydroxy-3-methyloxolan-2-one involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that modify the activity of enzymes or receptors, while the hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in various applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Known for its aroma properties and used in the food industry.
4-Hydroxy-5-methyl-3(2H)-furanone: Another compound with a similar structure, used in flavor and fragrance applications.
Uniqueness
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds. This makes it valuable in synthetic chemistry and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H8O3 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
4-ethynyl-5-hydroxy-3-methyloxolan-2-one |
InChI |
InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h1,4-5,7,9H,2H3 |
Clave InChI |
ZEJNALGYAIIPJW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(OC1=O)O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isoindolo[2,1-f]phenanthridin-10(14bH)-one](/img/structure/B13808458.png)



![9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B13808473.png)

![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)



